butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

Pharmacogenomics CYP2D6 metabolism Drug-drug interaction risk

Desvenlafaxine succinate (DVS, also known as O-desmethylvenlafaxine succinate; brand name Pristiq) is the succinate salt of the major active metabolite of venlafaxine. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), competitively binding to the human serotonin transporter (hSERT) and norepinephrine transporter (hNET) with Ki values of 40.2 ± 1.6 nM and 558.4 ± 121.6 nM, respectively.

Molecular Formula C16H25NO2.C4H6O4
Molecular Weight 381.5 g/mol
CAS No. 448904-47-0
Cat. No. B1663733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
CAS448904-47-0
Synonyms2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate
4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol
45,233, WY
45233, WY
desvenlafaxine
desvenlafaxine succinate
Monohydrate, O-desmethylvenlafaxine Succinate
O desmethylvenlafaxine
O desmethylvenlafaxine Succinate
O desmethylvenlafaxine Succinate Monohydrate
O-desmethylvenlafaxine
O-desmethylvenlafaxine Succinate
O-desmethylvenlafaxine Succinate Monohydrate
Pristiq
Succinate Monohydrate, O-desmethylvenlafaxine
Succinate, Desvenlafaxine
Succinate, O-desmethylvenlafaxine
WY 45,233
WY 45233
WY-45,233
WY-45233
WY45,233
WY45233
Molecular FormulaC16H25NO2.C4H6O4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyORUUBRMVQCKYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desvenlafaxine Succinate (CAS 448904-47-0): SNRI Active Metabolite with CYP2D6-Independent Pharmacokinetics


Desvenlafaxine succinate (DVS, also known as O-desmethylvenlafaxine succinate; brand name Pristiq) is the succinate salt of the major active metabolite of venlafaxine [1]. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), competitively binding to the human serotonin transporter (hSERT) and norepinephrine transporter (hNET) with Ki values of 40.2 ± 1.6 nM and 558.4 ± 121.6 nM, respectively [2]. Unlike its parent compound venlafaxine, which requires CYP2D6-mediated metabolism for bioactivation, desvenlafaxine is administered as the pre-formed active moiety and undergoes primary clearance via UGT-mediated conjugation rather than cytochrome P450 oxidation [3]. Approved by the FDA in 2008 for major depressive disorder (MDD) in adults, desvenlafaxine succinate is supplied as an extended-release tablet with once-daily dosing and an absolute oral bioavailability of approximately 80% [3].

Why Venlafaxine, Duloxetine, or Other SNRIs Cannot Be Interchanged with Desvenlafaxine Succinate


Within the SNRI class, compounds exhibit fundamentally different pharmacokinetic liabilities, transporter selectivity profiles, and drug-drug interaction risks that preclude simple therapeutic or experimental interchange [1]. Venlafaxine is a prodrug whose active metabolite exposure varies up to 4.5-fold depending on CYP2D6 genotype, whereas desvenlafaxine succinate bypasses this pathway entirely, eliminating the pharmacogenomic variability and CYP2D6-mediated drug-drug interaction risks [2]. Duloxetine, while sharing the SNRI mechanism, has a SERT/NET Ki ratio of approximately 9 (vs. ~14 for desvenlafaxine), >90% plasma protein binding (vs. 30% for desvenlafaxine), and a higher burden of treatment-emergent adverse events demonstrated in direct head-to-head comparison [3]. These differences are not cosmetic—they translate into measurable divergence in tolerability, predictability of exposure across patient populations, and compatibility with concomitant CYP2D6 substrate medications [4].

Quantitative Differentiation Evidence for Desvenlafaxine Succinate vs. Closest Analogs


CYP2D6 Polymorphism-Independent Pharmacokinetics vs. Venlafaxine

In a randomized, open-label, crossover study directly comparing single-dose pharmacokinetics in CYP2D6 extensive metabolizers (EMs, n=7) and poor metabolizers (PMs, n=7), desvenlafaxine 50 mg (administered as desvenlafaxine succinate) exhibited no statistically significant difference in Cmax or AUC∞ between EMs and PMs [1]. In contrast, when the same subjects received venlafaxine ER 75 mg, the AUC∞ and Cmax of its active metabolite O-desmethylvenlafaxine were 445% and 434% higher in EMs vs. PMs (p ≤ 0.001), while the AUC∞ and Cmax of parent venlafaxine were 445% and 180% higher in PMs vs. EMs (p < 0.01) [2]. The O-desmethylvenlafaxine:venlafaxine AUC ratio was 6.2 in EMs vs. 0.21 in PMs [2]. This eliminates the need for CYP2D6 genotype-guided dosing and reduces pharmacokinetic drug-drug interaction risk with CYP2D6 inhibitors [3].

Pharmacogenomics CYP2D6 metabolism Drug-drug interaction risk Personalized medicine

SERT/NET Transporter Selectivity Ratio vs. Venlafaxine and Duloxetine

Competitive radioligand binding assays using human embryonic kidney 293 cells expressing recombinant human SERT and NET revealed that desvenlafaxine succinate (DVS) inhibits hSERT with Ki = 40.2 ± 1.6 nM and hNET with Ki = 558.4 ± 121.6 nM, yielding a SERT:NET selectivity ratio of approximately 13.9 [1]. Functional uptake inhibition assays confirmed this profile with IC50 values of 47.3 ± 19.4 nM for hSERT and 531.3 ± 113.0 nM for hNET [2]. In comparison, venlafaxine exhibits Ki values of 82 nM at SERT and 2480 nM at NET, giving a ratio of approximately 30 (2.2-fold more SERT-selective than DVS) . Duloxetine shows Ki values of 0.8 nM at SERT and 7.5 nM at NET, with a ratio of approximately 9 (roughly equipotent at clinically relevant dosing, but ~50-fold more potent at SERT and ~74-fold more potent at NET than DVS) [3]. DVS demonstrated weak dopamine transporter affinity (62% inhibition at 100 μM) and no significant activity at a large panel of non-transporter targets at 10 μM [2].

Transporter selectivity SERT/NET ratio In vitro pharmacology Structure-activity relationship

Head-to-Head Tolerability Advantage vs. Duloxetine in Major Depressive Disorder

In a multicenter, randomized, double-blind, double-dummy, active-controlled non-inferiority trial (n=420), desvenlafaxine succinate extended-release (XL) 50 mg once daily demonstrated statistically non-inferior efficacy to duloxetine 60 mg once daily (LS mean HAMD17 change: −15.3 vs. −15.9; LS mean difference 0.6, 95% CI −0.48 to 1.69; non-inferiority margin 2.2) [1]. Critically, desvenlafaxine XL showed a meaningfully lower incidence of treatment-emergent adverse events: nausea occurred in 27.2% of desvenlafaxine-treated patients vs. 48.8% with duloxetine (absolute risk reduction 21.6 percentage points); dizziness in 18.0% vs. 28.8% (absolute risk reduction 10.8 percentage points); somnolence, dry mouth, and constipation were also numerically lower [2]. The rate of study discontinuation due to adverse drug reactions was lower in the desvenlafaxine group [2]. No suicidal ideation or attempts were reported with desvenlafaxine vs. three cases with duloxetine [2].

Clinical tolerability Head-to-head RCT Treatment-emergent adverse events Major depressive disorder

Low Plasma Protein Binding (30%) Minimizing Displacement Interaction Risk vs. Duloxetine (>90%)

Desvenlafaxine exhibits plasma protein binding of only 30% that is independent of drug concentration, resulting in a high free (pharmacologically active) fraction of approximately 70% [1]. In contrast, duloxetine is highly protein bound (>90%, primarily to albumin and α1-acid glycoprotein) [2]. Venlafaxine and its active metabolite desvenlafaxine (when generated via venlafaxine metabolism) are both minimally protein bound (27% and 30%, respectively) [3]. The clinical significance of this difference is that desvenlafaxine succinate's low protein binding dramatically reduces the potential for pharmacokinetic interactions arising from protein-binding displacement when co-administered with other highly protein-bound drugs (e.g., warfarin, certain NSAIDs), compared with duloxetine where the >90% bound fraction creates a reservoir susceptible to displacement interactions [2]. This is compounded by desvenlafaxine's non-reliance on CYP2D6 and CYP1A2 (both required for duloxetine clearance) [4].

Plasma protein binding Drug-drug interaction Free fraction Pharmacokinetic predictability

Minimal Off-Target Receptor Binding vs. Tricyclic Antidepressants and Broader SNRI Class Safety Implications

In comprehensive in vitro screening at 10 μM, desvenlafaxine succinate demonstrated no significant activity at a large panel of non-transporter targets [1]. Per the FDA-approved prescribing information, desvenlafaxine lacked significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors [2]. In a pooled ECG analysis of 1,492 desvenlafaxine-treated MDD patients vs. 984 placebo-treated patients, no clinically relevant differences were observed in QT, QTc, PR, or QRS intervals, and a dedicated thorough QTc study confirmed the absence of QT prolongation [2]. This contrasts with the tricyclic antidepressant class (e.g., amitriptyline, imipramine) which carry significant anticholinergic, antihistaminergic, and cardiac conduction liabilities, and with duloxetine which has reported α1-adrenergic-related effects [3]. Desvenlafaxine also demonstrated no monoamine oxidase (MAO) inhibitory activity [2].

Receptor selectivity Off-target binding Cardiac safety Anticholinergic burden

Evidence-Backed Application Scenarios for Desvenlafaxine Succinate in Scientific and Industrial Settings


Pharmacogenomic Research Requiring CYP2D6-Genotype-Independent SNRI Exposure

In studies investigating the independent effect of CYP2D6 polymorphisms on depression treatment outcomes, desvenlafaxine succinate serves as the optimal SNRI probe because its pharmacokinetics are not impacted by CYP2D6 metabolizer status [9]. Unlike venlafaxine, which generates a 5.5-fold range of active metabolite exposure between EMs and PMs, desvenlafaxine succinate provides uniform active moiety delivery, enabling researchers to isolate pharmacodynamic variables from pharmacokinetic confounds [10]. This property also makes it the preferred SNRI for studies involving co-administration of CYP2D6 inhibitor probe drugs (e.g., paroxetine, fluoxetine, bupropion) [8].

Comparator Arm in Clinical Trials Requiring an SNRI with Demonstrated Tolerability Advantages

The Zhao et al. (2023) head-to-head trial provides the first direct randomized evidence that desvenlafaxine succinate XL 50 mg matches duloxetine 60 mg for antidepressant efficacy while producing 44% fewer nausea events (27.2% vs. 48.8%) and 37% fewer dizziness events (18.0% vs. 28.8%) [9]. For clinical trial sponsors selecting an active comparator, this evidence supports desvenlafaxine succinate as the SNRI with the most favorable tolerability-to-efficacy ratio when balanced against the need to minimize attrition from gastrointestinal adverse events—a critical factor in maintaining statistical power in depression trials where dropout rates commonly exceed 20% [10].

Polypharmacy and Drug-Drug Interaction Studies in Aging or Medically Complex Populations

With only 30% plasma protein binding (vs. >90% for duloxetine), no reliance on CYP2D6 for clearance, and demonstrated low potential for both inhibiting and inducing major CYP isoforms, desvenlafaxine succinate is the preferred SNRI candidate for DDI study designs [9]. Its clearance via UGT-mediated conjugation and renal excretion of unchanged drug (~45%) minimizes the risk of metabolic interactions that could confound study interpretation or pose safety risks in protocols involving elderly patients on multiple concomitant medications [10]. This is directly supported by the FDA label confirming no clinically significant pharmacokinetic interactions when desvenlafaxine is co-administered with CYP2D6, CYP3A4, or P-glycoprotein substrates [8].

In Vitro Pharmacology Studies Requiring Well-Characterized SERT/NET Selectivity Standards

Desvenlafaxine succinate is an essential reference compound for transporter pharmacology due to its extensively characterized binding profile across human SERT (Ki 40.2 nM), NET (Ki 558.4 nM), and DAT (weak; 62% inhibition at 100 μM), with its ~14:1 SERT:NET selectivity ratio occupying a defined intermediate position between venlafaxine (~30:1) and duloxetine (~9:1) [9]. The compound shows no significant off-target activity at 10 μM across a broad receptor panel, making it a clean pharmacological tool for calibrating SERT/NET occupancy assays, validating PET tracer displacement studies, or serving as a reference inhibitor in monoamine uptake experiments [10].

Quote Request

Request a Quote for butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.